4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid
Overview
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid is a chemical compound with the molecular formula C9H12N2O3. It is characterized by the presence of a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. For instance, amidoximes can react with isatoic anhydrides in the presence of sodium hydroxide and dimethyl sulfoxide at ambient temperature to yield the desired oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted oxadiazoles, reduced heterocycles, and functionalized butanoic acid derivatives. These products can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications .
Scientific Research Applications
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid include other oxadiazole derivatives, such as:
- 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid
- 4-(3-Chlorophenyl-1,2,4-oxadiazol-5-yl)butanoic acid .
Uniqueness
What sets this compound apart from similar compounds is the presence of the cyclopropyl group. This group imparts unique steric and electronic properties to the molecule, potentially enhancing its biological activity and stability. The cyclopropyl group can also influence the compound’s interaction with molecular targets, making it a valuable scaffold for drug design .
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-8(13)3-1-2-7-10-9(11-14-7)6-4-5-6/h6H,1-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQSOGUMAKKGMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.